4-amino-5-(1H-indol-3-yl)pentanoic acid
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Overview
Description
4-amino-5-(1H-indol-3-yl)pentanoic acid is a compound that features an indole ring, which is a significant structure in many natural products and pharmaceuticals. The indole ring is known for its biological activity and is found in many alkaloids and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1H-indol-3-yl)pentanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another method involves the use of N-methoxycarbamoyl indoles and propargyl alcohols in a sequential C–H allenylation/annulation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1H-indol-3-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4-amino-5-(1H-indol-3-yl)pentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-amino-5-(1H-indol-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound can also influence cell signaling pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
5-(1H-indol-3-yl)pentanoic acid: Similar structure but lacks the amino group.
1-methyl-1H-indole-4-carboxylic acid: Contains a methyl group and a carboxylic acid group on the indole ring.
1-allyl-1H-indole-2-carboxylic acid: Contains an allyl group and a carboxylic acid group on the indole ring.
Uniqueness
4-amino-5-(1H-indol-3-yl)pentanoic acid is unique due to the presence of both an amino group and an indole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O2 |
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Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-amino-5-(1H-indol-3-yl)pentanoic acid |
InChI |
InChI=1S/C13H16N2O2/c14-10(5-6-13(16)17)7-9-8-15-12-4-2-1-3-11(9)12/h1-4,8,10,15H,5-7,14H2,(H,16,17) |
InChI Key |
QJKGTQZAVYBRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CCC(=O)O)N |
Origin of Product |
United States |
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